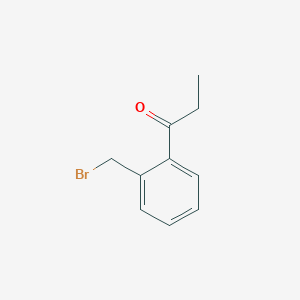

1-(2-(Bromomethyl)phenyl)propan-1-one

Description

1-(2-(Bromomethyl)phenyl)propan-1-one is an aromatic ketone featuring a bromomethyl substituent at the ortho position of the phenyl ring attached to a propan-1-one backbone. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which enables nucleophilic substitutions and cross-coupling reactions. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol .

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-[2-(bromomethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H11BrO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 |

InChI Key |

VWRRNZSVUJPIBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylpropiophenone Using N-Bromosuccinimide and Triphenylphosphine

The most widely reported method involves the bromination of 2-methylpropiophenone using N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃). This approach leverages the ability of NBS to act as an electrophilic bromine source, while PPh₃ facilitates the generation of a bromophosphonium intermediate. The reaction typically proceeds in dichloromethane (DCM) at 0°C to room temperature over 2–4 hours.

Mechanistic Pathway :

- Activation of NBS : PPh₃ reacts with NBS to form a bromophosphonium complex, which enhances the electrophilicity of bromine.

- Bromine Transfer : The activated bromine attacks the methyl group adjacent to the ketone in 2-methylpropiophenone, yielding the bromomethyl intermediate.

- Workup : The crude product is purified via silica gel chromatography, often using a hexane-ethyl acetate gradient.

Optimized Conditions :

- Molar Ratio : 1:1.1 (2-methylpropiophenone:NBS)

- Catalyst : 1.1 equivalents of PPh₃

- Solvent : Anhydrous DCM

- Yield : 70–75%

Advantages :

- Mild reaction conditions minimize side reactions such as over-bromination.

- High selectivity for the benzylic position due to steric and electronic directing effects of the ketone group.

Blanc-Like Bromomethylation with Formaldehyde and Hydrogen Bromide

Adapted from classical Blanc bromomethylation, this method employs formaldehyde (HCHO) and hydrogen bromide (HBr) to introduce the bromomethyl group. While traditionally used for chloromethylation, modifications enable bromomethylation of 2-methylpropiophenone.

Procedure :

- Methylolation : 2-Methylpropiophenone reacts with formaldehyde in acetic acid, forming a hydroxymethyl intermediate.

- Bromination : HBr replaces the hydroxyl group with bromine under reflux conditions.

- Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Key Parameters :

Limitations :

- Requires careful control of stoichiometry to avoid polybromination.

- Longer reaction times (8–12 hours) compared to NBS-based methods.

Radical Bromination Using Bromine and Light Irradiation

Radical-initiated bromination offers an alternative route, particularly useful for substrates resistant to electrophilic attacks. This method utilizes molecular bromine (Br₂) and a radical initiator such as azobisisobutyronitrile (AIBN) under UV light.

Experimental Setup :

- Reagents : 2-Methylpropiophenone, Br₂ (1.2 equiv), AIBN (0.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄)

- Conditions : UV irradiation at 40°C for 6 hours

Outcome :

Applications :

- Suitable for large-scale synthesis due to simplicity of setup.

- Less favored for lab-scale work due to handling challenges associated with Br₂.

Halogen Exchange from Chloromethyl Precursors

A less common but viable strategy involves converting 1-(2-(chloromethyl)phenyl)propan-1-one to the bromo derivative via a Finkelstein-type reaction. This method is advantageous when the chloro precursor is readily available.

Protocol :

- Reaction : The chloro compound is treated with sodium bromide (NaBr) in acetone under reflux.

- Mechanism : An SN2 displacement replaces chlorine with bromine.

- Purification : Distillation or column chromatography.

Performance Metrics :

- Yield : 80–85% (if high-purity chloro precursor is used)

- Drawbacks : Limited by the availability of the chloro intermediate.

One-Pot Synthesis via Sequential Lithiation and Trapping

This advanced methodology employs organolithium chemistry to generate a reactive intermediate, which is subsequently brominated. While complex, it offers high functional group tolerance.

Steps :

- Lithiation : 2-Methylpropiophenone is treated with lithium diisopropylamide (LDA) at −78°C.

- Quenching : The lithiated species reacts with dibromomethane (CH₂Br₂).

- Workup : Aqueous extraction followed by chromatography.

Efficiency :

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| NBS/PPh₃ Bromination | NBS, PPh₃, DCM | 0°C to RT, 2–4 h | 70–75 | ≥98 | Mild, selective | Cost of NBS |

| Blanc Bromomethylation | HCHO, HBr, AcOH | 80–100°C, 8–12 h | 60–65 | 95 | Scalable | Polybromination risk |

| Radical Bromination | Br₂, AIBN, CCl₄ | UV, 40°C, 6 h | 50–55 | 90 | Simple setup | Low selectivity |

| Halogen Exchange | NaBr, Acetone | Reflux, 12 h | 80–85 | ≥97 | High yield (if precursor available) | Dependent on chloro precursor |

| Lithiation-Trapping | LDA, CH₂Br₂, THF | −78°C to RT, 6 h | 65–70 | ≥95 | Functional group tolerance | Requires cryogenic conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), mild heating.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), anhydrous conditions.

Major Products Formed:

- Substituted derivatives (e.g., amines, ethers, thioethers)

- Carboxylic acids or ketones (oxidation products)

- Alcohols (reduction products)

Scientific Research Applications

1-(2-(Bromomethyl)phenyl)propan-1-one has diverse applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.

Material Science: Utilized in the preparation of advanced materials, such as polymers and resins, with specific properties.

Biological Studies: Employed in biochemical assays and studies to understand its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)propan-1-one is primarily influenced by the presence of the bromomethyl group and the carbonyl functionality. The bromomethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. The carbonyl group can participate in various reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-(3-(Bromomethyl)phenyl)propan-1-one

This meta-substituted isomer (CAS 216873-64-2) shares the same molecular formula but differs in the bromomethyl group's position.

1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS 1260851-70-4)

This compound features bromine and chlorine substituents on the phenyl ring. The electron-withdrawing effects of both halogens may increase the ketone's electrophilicity, facilitating nucleophilic attacks. Its molecular weight (255.52 g/mol ) and higher polarity likely influence solubility and crystallization behavior compared to the target compound .

Functional Group Variations

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 2774950)

This derivative includes a bromo-propanone backbone with chloro and methyl substituents on the phenyl ring. The methyl group enhances lipophilicity, while the chloro substituent directs electronic effects.

1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3)

The difluoromethoxy group introduces strong electron-withdrawing effects, altering the ketone's reactivity. With a molecular weight of 200.18 g/mol , this compound is lighter than the target molecule and may exhibit improved metabolic stability in drug design .

Complex Derivatives with Heterocycles

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

The indole ring system enhances π-π stacking interactions, which could improve binding to biological targets. Crystallographic data (monoclinic, P2₁/c space group) reveal a dense packing structure, influencing its solubility and bioavailability .

1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one

This highly substituted derivative contains an imidazo-pyridine core and piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic resistance, making it a candidate for multitarget drug development. No direct comparison data with the target compound are available, but its complexity underscores the versatility of propan-1-one scaffolds .

Table 1: Key Properties of Selected Compounds

Biological Activity

1-(2-(Bromomethyl)phenyl)propan-1-one, also known as bromomethyl phenyl ketone, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry, with a focus on its mechanism of action and therapeutic potential.

1-(2-(Bromomethyl)phenyl)propan-1-one has the following chemical structure:

- Molecular Formula : C10H11BrO

- CAS Number : [B14053337]

The compound features a bromomethyl group attached to a phenyl ring, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of 1-(2-(Bromomethyl)phenyl)propan-1-one can be achieved through various methods, often involving the bromination of phenylacetone or related compounds. Typical synthetic routes include:

- Electrophilic Bromination : Utilizing bromine or brominating agents to introduce the bromomethyl group.

- Reactions with Electrophiles : The compound can react with electrophiles in the presence of bases to form derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that 1-(2-(Bromomethyl)phenyl)propan-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-cancer Activity

The compound has also been evaluated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of 1-(2-(Bromomethyl)phenyl)propan-1-one is thought to be mediated through several mechanisms:

- Covalent Modification : The bromomethyl group can react with nucleophiles within biological systems, potentially leading to the inhibition of key enzymes or receptors.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial efficacy of various brominated compounds, including 1-(2-(Bromomethyl)phenyl)propan-1-one. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other halogenated derivatives .

Study 2: Cancer Cell Apoptosis

In a study focusing on cancer therapeutics, researchers found that treatment with 1-(2-(Bromomethyl)phenyl)propan-1-one resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in early apoptotic markers, supporting its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.